Cas no 92235-39-7 (N-Boc L-Orinithine Lactam)

N-Boc L-Orinithine Lactam structure
N-Boc L-Orinithine Lactam structure
Product Name:N-Boc L-Orinithine Lactam
CAS-Nr.:92235-39-7
MF:C10H18N2O3
MW:214.261522769928
MDL:MFCD08166304
CID:810223
PubChem ID:124787
Update Time:2024-10-26

N-Boc L-Orinithine Lactam Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (S)-3-(Boc-amino)-2-piperidone
    • (S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate
    • N-Boc L-Orinithine Lactam
    • (S)-3-Boc-amino-2-piperidone
    • (S)-3-Boc-aminopiperidin-2-one
    • (S)-tert-Butyl 2-oxopiperidin-3-ylcarbamate
    • Carbamic acid,N-[(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester
    • tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate
    • tert-butyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
    • 3-tert-Butyloxycarbonylamino-2-piperidone
    • Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester
    • t-Boc-amino-2-piperidone
    • (3S)-2-Oxo-3-(Boc-amino)piperidine
    • 3-t-Butyloxycarbonyl-amino-2-piperidone
    • PubCh
    • 1,1-Dimethylethyl N-[(3S)-2-oxo-3-piperidinyl]carbamate (ACI)
    • Carbamic acid, (2-oxo-3-piperidinyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester (9CI)
    • 1,1-Dimethylethyl [(S)-2-oxo-3-piperidinyl]carbamate
    • tert-Butyl (S)-N-[2-oxo-3-piperidyl]carbamate
    • MFCD08166304
    • SCHEMBL2462209
    • Q-103079
    • EN300-1693201
    • DTXSID10238933
    • TERT-BUTYL (S)-2-OXOPIPERIDIN-3-YLCABAMATE
    • (S)-tert-Butyl(2-oxopiperidin-3-yl)carbamate
    • 92235-39-7
    • SSBSATYPIISWFD-ZETCQYMHSA-N
    • DTXCID60161424
    • AKOS015918079
    • AC-29437
    • GS-6339
    • CS-B1207
    • (S)-tert-butyl-2-oxopiperidin-3-ylcarbamate
    • VT1456
    • tert-butyl (S)-(2-oxopiperidin-3-yl)carbamate
    • tert-butyl N-[(3S)-2-oxo-3-piperidyl]carbamate
    • (2-Oxo-piperidin-3-yl)-carbamic acid tert-butyl ester
    • A19575
    • MDL: MFCD08166304
    • Inchi: 1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1
    • InChI-Schlüssel: SSBSATYPIISWFD-ZETCQYMHSA-N
    • Lächelt: N([C@H]1CCCNC1=O)C(=O)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 214.13200
  • Monoisotopenmasse: 214.13174244g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 258
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 67.4
  • XLogP3: 0.8

Experimentelle Eigenschaften

  • Siedepunkt: 405.6°C at 760 mmHg
  • Flammpunkt: 199.1℃
  • PSA: 67.43000
  • LogP: 1.50940

N-Boc L-Orinithine Lactam Sicherheitsinformationen

N-Boc L-Orinithine Lactam Zolldaten

  • HS-CODE:2933790090
  • Zolldaten:

    China Zollkodex:

    2933790090

    Übersicht:

    2933790090 Andere Lactame. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:9.0% Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    2933790090. andere Lactame. MwSt:17,0% Steuerermäßigungssatz:9,0%.MFN-Tarif:9.0%. General tariff:20.0%

N-Boc L-Orinithine Lactam Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Fluorochem
093218-250mg
tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate
92235-39-7 95%
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£15.00 2022-02-28
Fluorochem
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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Alichem
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92235-39-7 95%
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$245.00 2023-08-31
Alichem
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$545.00 2023-08-31
Alichem
A129004340-100g
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TRC
B658930-1g
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$ 160.00 2022-06-07
TRC
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$ 1270.00 2022-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S72570-1g
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92235-39-7
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¥216.0 2021-09-04

N-Boc L-Orinithine Lactam Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  overnight, reflux; reflux → 0 °C
1.2 Reagents: Sodium carbonate Solvents: Methanol ;  3.5 h, rt
1.3 10 min, rt
Referenz
Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates
, Japan, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min, 25 °C
1.2 Reagents: Alumina Solvents: Toluene ;  3 h, reflux
1.3 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water ;  24 h, 0 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
First Multigram Scale-Up and Synthesis of Novel Valerolactam- Benzimidazole Hybrid Anthelmintic
Colobbio, Maximiliano ; Duarte, Gerardo; Melian, Maria Elisa; Silvera, Mauricio; Teixeira, Ramiro; et al, Letters in Drug Design & Discovery, 2023, 20(2), 225-231

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Methanol
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide
Referenz
Dopamine receptor modulation by conformationally constrained analogs of Pro-Leu-Gly-NH2
Yu, Kuo Long; Rajakumar, G.; Srivastava, Lalit K.; Mishra, Ram K.; Johnson, Rodney L., Journal of Medicinal Chemistry, 1988, 31(7), 1430-6

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine ,  Potassium hydroxide ,  Triphosgene Solvents: Acetonitrile ,  Water ;  20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  15 s, 20 °C
Referenz
Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor
Fuse, Shinichiro ; Komuro, Keiji ; Otake, Yuma ; Masui, Hisashi ; Nakamura, Hiroyuki, Chemistry - A European Journal, 2021, 27(27), 7525-7532

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  45 min, rt; 4 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  4 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  60 h, 20 - 25 °C
Referenz
Preparation of heterocyclic substituted aminoazacycles useful as central nervous system agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium (carbon-supported) Solvents: Methanol ;  15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ;  3 d, rt
Referenz
Asymmetric synthesis of (3S,9S)-ciliatamide C
, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  BOP reagent Solvents: Dimethylformamide ;  12 h, rt
Referenz
Ribosome-mediated incorporation of peptides and peptidomimetics during cell-free translation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Studies directed toward the synthesis of naturally occurring acyltetramic acids. 2. Preparation of the macrocyclic subunit of ikarugamycin
Boeckman, Robert K. Jr.; Perni, Robert B., Journal of Organic Chemistry, 1986, 51(26), 5486-9

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Diphenylsilane ,  4-(Dimethylamino)pyridine ,  Diisopropylethylamine Solvents: Acetonitrile ;  42 h, 80 °C
Referenz
Diphenylsilane as a coupling reagent for amide bond formation
Sayes, Morgane; Charette, Andre B., Green Chemistry, 2017, 19(21), 5060-5064

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Ethanol, 2,2,2-trifluoro-, 1,1′,1′′-triester with boric acid (H3BO3) Solvents: Acetonitrile ;  15 h, 80 °C
Referenz
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3
Lanigan, Rachel M.; Starkov, Pavel; Sheppard, Tom D., Journal of Organic Chemistry, 2013, 78(9), 4512-4523

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate
Referenz
A flexible approach for the synthesis of selectively labelled L-arginine
Hamilton, Deborah J.; Sutherland, Andrew, Tetrahedron Letters, 2004, 45(29), 5739-5741

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
1.2 Reagents: Diethyl ether ;  rt
Referenz
Indazolecarboxamide derivatives as p38 inhibitors and their preparation and methods of use thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  4 h, reflux
1.2 Reagents: Ammonium chloride ;  overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
Referenz
Preparation and reactivity of aminoacyl pyroglutamates. Facile synthesis of 10-membered-ring cyclic dipeptides derived from 1,4-diaminobutyric and glutamic acids
Chulin, A. N.; Rodionov, I. L.; Baidakova, L. K.; Rodionova, L. N.; Balashova, T. A.; et al, Journal of Peptide Science, 2005, 11(3), 175-186

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Alumina Solvents: Toluene ;  reflux
1.2 -
Referenz
Synthesis and Anthelmintic Evaluation of Novel Valerolactam-Benzimidazole Hybrids
Munguia, Beatriz; Mendina, Pablo; Espinosa, Romina; Lanz, Andrea; Saldana, Jenny; et al, Letters in Drug Design & Discovery, 2013, 10(10), 1007-1014

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
1.2 Solvents: Methanol ;  18 h, rt
Referenz
Preparation of heterocyclic amides, in particular azolanes and pyridines as Phosphodiesterase IV (PDE4) inhibitors for the treatment of inflammatory and allergic disorders
, World Intellectual Property Organization, , ,

N-Boc L-Orinithine Lactam Raw materials

N-Boc L-Orinithine Lactam Preparation Products

N-Boc L-Orinithine Lactam Lieferanten

Amadis Chemical Company Limited
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(CAS:92235-39-7)(禁售)(S)-3-BOC-Amino-2-piperidone
Bestellnummer:A19575
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Monday, 2 September 2024 16:01
Preis ($):253.0
Email:sales@amadischem.com

N-Boc L-Orinithine Lactam Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92235-39-7)(禁售)(S)-3-BOC-Amino-2-piperidone
A19575
Reinheit:99%
Menge:25g
Preis ($):253.0
Email